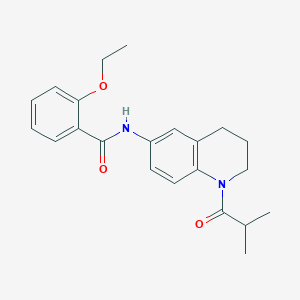![molecular formula C14H14Cl2N2O3S B2790574 2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide CAS No. 1281070-71-0](/img/structure/B2790574.png)
2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a sulfonamide group at position 3, and an ethyl chain linked to a 4-methylphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide typically involves multiple steps:
-
Formation of the Pyridine Ring: : The initial step involves the formation of the pyridine ring with chlorine substitutions at positions 2 and 6. This can be achieved through a chlorination reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
Introduction of the Sulfonamide Group: : The sulfonamide group is introduced at position 3 of the pyridine ring through a sulfonation reaction. This can be done using sulfonyl chloride (SO2Cl2) in the presence of a base such as pyridine or triethylamine.
-
Attachment of the Ethyl Chain: : The ethyl chain is attached to the nitrogen atom of the sulfonamide group through an alkylation reaction. This can be achieved using an alkyl halide, such as ethyl bromide, in the presence of a base like sodium hydride (NaH).
-
Linking the 4-Methylphenoxy Group: : The final step involves linking the 4-methylphenoxy group to the ethyl chain. This can be done through an etherification reaction using 4-methylphenol and a suitable catalyst such as potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group of the 4-methylphenoxy moiety, forming corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2,6-dichloro-N-[2-(4-methoxyphenoxy)ethyl]pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of a methyl group.
2,6-dichloro-N-[2-(4-ethylphenoxy)ethyl]pyridine-3-sulfonamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenoxy group, in particular, may influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
特性
IUPAC Name |
2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-10-2-4-11(5-3-10)21-9-8-17-22(19,20)12-6-7-13(15)18-14(12)16/h2-7,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVDOVGKCNFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790491.png)






![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2790503.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B2790505.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2790507.png)
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2790510.png)


